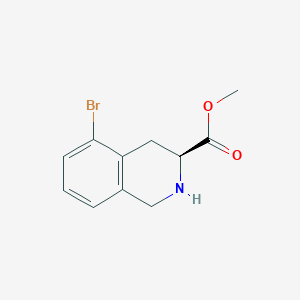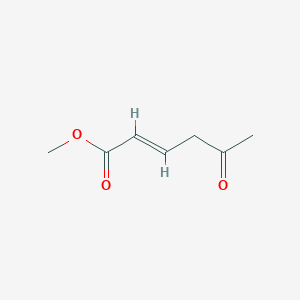
(E)-Methyl 5-oxohex-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-Methyl 5-oxohex-2-enoate is an organic compound with the molecular formula C7H10O3 It is a methyl ester derivative of 5-oxohex-2-enoic acid and features a conjugated system with a double bond and a keto group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(E)-Methyl 5-oxohex-2-enoate can be synthesized through several methods. One common approach involves the Claisen condensation reaction between ethyl acetoacetate and methyl acrylate under basic conditions. The reaction typically requires a strong base such as sodium ethoxide or potassium tert-butoxide to facilitate the formation of the enolate intermediate, which then undergoes nucleophilic addition to the acrylate ester, followed by elimination to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(E)-Methyl 5-oxohex-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to an alcohol, yielding (E)-Methyl 5-hydroxyhex-2-enoate.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Aplicaciones Científicas De Investigación
(E)-Methyl 5-oxohex-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and natural product analogs.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of (E)-Methyl 5-oxohex-2-enoate depends on the specific reactions it undergoes. In general, the compound’s reactivity is influenced by the conjugated system and the presence of the keto group. The double bond can participate in addition reactions, while the keto group can undergo nucleophilic attack. These properties make it a versatile intermediate in various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 5-oxohexanoate: Similar structure but lacks the double bond.
Ethyl 5-oxohex-2-enoate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl 4-oxohex-2-enoate: Similar structure but with the keto group at a different position.
Uniqueness
(E)-Methyl 5-oxohex-2-enoate is unique due to its conjugated system, which imparts distinct reactivity compared to non-conjugated analogs. The presence of both the ester and keto groups allows for diverse chemical transformations, making it a valuable compound in synthetic chemistry.
Propiedades
Fórmula molecular |
C7H10O3 |
|---|---|
Peso molecular |
142.15 g/mol |
Nombre IUPAC |
methyl (E)-5-oxohex-2-enoate |
InChI |
InChI=1S/C7H10O3/c1-6(8)4-3-5-7(9)10-2/h3,5H,4H2,1-2H3/b5-3+ |
Clave InChI |
KDPCWIDLENIAAA-HWKANZROSA-N |
SMILES isomérico |
CC(=O)C/C=C/C(=O)OC |
SMILES canónico |
CC(=O)CC=CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


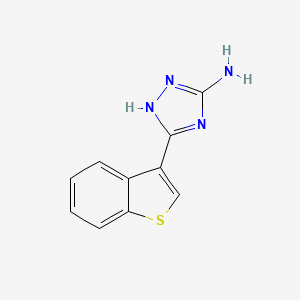
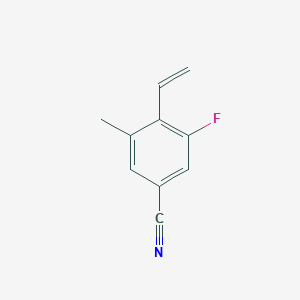
![7-Iodothieno[3,2-d]pyrimidin-2-amine](/img/structure/B13665191.png)
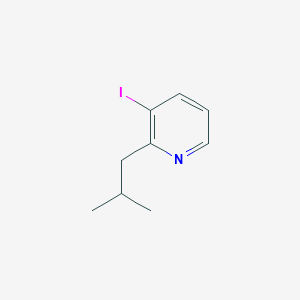
![(R)-N2-[1-(3-Pyridazinyl)-3-pyrrolidinyl]-1,3,4-thiadiazole-2,5-diamine](/img/structure/B13665200.png)
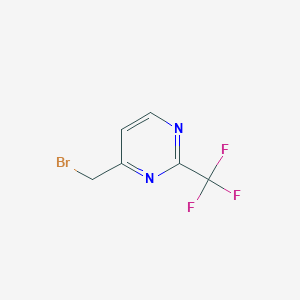
![7-Bromospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13665205.png)
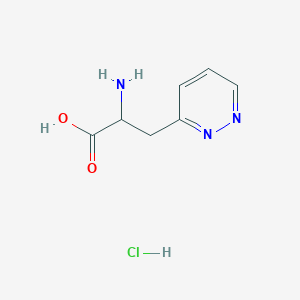
![Methyl 7-[(1R,2S,3R,5S)-2-[[(tert-Butyldimethylsilyl)oxy]methyl]-5-hydroxy-3-[(tetrahydro-2H-pyran-2-yl)oxy]cyclopentyl]heptanoate](/img/structure/B13665227.png)
![2-(Benzo[d]thiazol-2-yl)-3-((2-nitrobenzyl)oxy)-1H-inden-1-one](/img/structure/B13665229.png)
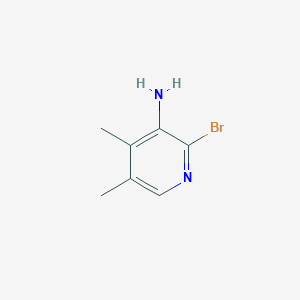
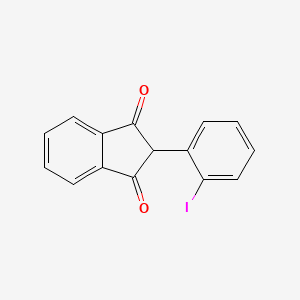
![9-Chloro-[1,2,4]triazolo[3,4-A]isoquinoline](/img/structure/B13665253.png)
